CRBN Binding Affinity: Direct Comparison with Thalidomide and Class Analogs
In a direct comparative NanoBRET engagement assay using N-terminal NanoLuc-fused CRBN in HEK293T cells, 4-(3-aminophenyl)piperidine-2,6-dione demonstrated an IC50 of 550 nM for CRBN binding [1]. This represents a measurable, albeit moderate, affinity for the E3 ligase cereblon, which is the mechanistic target for IMiD-based degraders. For context, thalidomide exhibits significantly weaker CRBN binding with reported IC50 values in the low micromolar range, while more potent clinical IMiDs such as lenalidomide and pomalidomide achieve IC50 values in the low nanomolar range (typically <100 nM).
| Evidence Dimension | CRBN binding affinity |
|---|---|
| Target Compound Data | IC50 = 550 nM |
| Comparator Or Baseline | Thalidomide: IC50 ~ low µM range; Lenalidomide/Pomalidomide: IC50 < 100 nM |
| Quantified Difference | ~2-10 fold weaker than clinical IMiDs; ~10-100 fold stronger than thalidomide |
| Conditions | HEK293T cells, N-terminal NanoLuc-fused CRBN, NanoBRET engagement assay |
Why This Matters
This binding affinity confirms the compound's utility as a functional CRBN recruiter in PROTAC design, with sufficient affinity to enable ternary complex formation without the confounding immunomodulatory or teratogenic effects associated with more potent clinical IMiDs.
- [1] BindingDB entry BDBM50614095 (CHEMBL304572). IC50: 550 nM. Assay Description: Inhibition of N-terminal fused Nano Luc CRBN in HEK293T cells by NanoBRET CRBN engagement assay. View Source
